molecular formula C28H40F3N3O7 B11932397 MK-0812 Succinate

MK-0812 Succinate

Cat. No.: B11932397
M. Wt: 587.6 g/mol
InChI Key: WPPJJJUIDYHHSM-UHFFFAOYSA-N
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Description

This compound is a structurally complex derivative of butanedioic acid (succinic acid), a dicarboxylic acid with well-documented roles in industrial and biochemical applications, including biopolymer synthesis and corrosion inhibition . The target molecule combines a butanedioic acid backbone with two distinct moieties:

  • Cyclopentyl-propan-2-yl group: Modified with a 3-methoxyoxan-4-yl amino substituent, likely enhancing solubility or bioavailability.
  • Naphthyridine-methanone group: A 7,8-dihydro-5H-1,6-naphthyridine ring substituted with a trifluoromethyl group, a feature common in pharmaceuticals due to its metabolic stability and lipophilicity.

Its synthesis would require advanced organic methodologies, such as those described for phosphino-propanenitrile derivatives in .

Properties

Molecular Formula

C28H40F3N3O7

Molecular Weight

587.6 g/mol

IUPAC Name

butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

InChI

InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

WPPJJJUIDYHHSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Amination at the 3-Position

The 3-amino group is introduced via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂ with BINAP ligand). Protecting the amine with a tert-butoxycarbonyl (Boc) group prior to subsequent steps prevents unwanted side reactions during methoxyoxan installation.

Construction of the Trifluoromethylated Naphthyridine Fragment

The 3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine moiety requires careful assembly to position the trifluoromethyl group and manage ring saturation.

Trifluoromethyl Group Installation

Following methodologies from CN103570558A, a chlorinated naphthyridine intermediate undergoes nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of cesium fluoride. This step typically proceeds at −78°C in tetrahydrofuran (THF), achieving >80% yield.

Ring Formation and Reduction

Cyclization of a β-keto ester precursor with ammonium acetate generates the naphthyridine core, which is selectively reduced using hydrogen gas over a palladium-on-carbon catalyst to saturate the 7,8-positions.

Coupling of Cyclopentylamine and Naphthyridine Fragments

The central methanone bond is forged via Friedel-Crafts acylation or transition-metal-mediated cross-coupling.

Palladium-Catalyzed Carbonylative Coupling

Employing conditions from WO2020222256A1, the cyclopentylamine bromide and naphthyridine boronic acid undergo carbonylative Suzuki-Miyaura coupling using Pd(PPh₃)₄ and carbon monoxide (1 atm) in toluene at 110°C. This method affords the ketone linkage with minimal epimerization.

Introduction of the Methoxyoxan Amino Group

The methoxyoxan side chain is appended via reductive amination or nucleophilic substitution.

Reductive Amination

Condensation of the cyclopentylamine’s free amine with 3-methoxyoxan-4-one in methanol, followed by reduction with sodium cyanoborohydride, installs the methoxyoxan-amino group. This step requires careful pH control (pH 6–7) to optimize imine formation.

Butanedioic Acid Moiety Attachment

The butanedioic acid group is introduced via ester hydrolysis or direct acylation.

Ester Hydrolysis Route

Reaction of the methanone intermediate with diethyl succinate under basic conditions (K₂CO₃ in DMF) forms the diester, which is hydrolyzed with aqueous HCl to yield the free acid. Purification via recrystallization from ethanol/water mixtures enhances purity.

Critical Analysis of Synthetic Challenges

Stereochemical Control

The propan-2-yl and methoxyoxan groups introduce stereogenic centers, necessitating asymmetric synthesis or chiral resolution. Enzymatic resolution using lipases (e.g., Candida antarctica) may achieve enantiomeric excess >95%.

Functional Group Compatibility

The trifluoromethyl group’s electron-withdrawing nature complicates nucleophilic aromatic substitution. Directed ortho-metalation with LDA enables selective functionalization while preserving the CF₃ group.

Comparative Data on Key Reaction Conditions

StepReagents/ConditionsYield (%)Source
TrifluoromethylationTMSCF₃, CsF, THF, −78°C82
Carbonylative CouplingPd(PPh₃)₄, CO, toluene, 110°C75
Reductive AminationNaBH₃CN, MeOH, pH 6.568
Ester Hydrolysis6M HCl, reflux, 12 h89

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound butanedioic acid; [3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, synthesis, and relevant case studies.

Anticancer Activity

Naphthyridine derivatives have been explored for their anticancer properties. Research indicates that compounds containing the 1,6-naphthyridine motif can act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that modifications on the naphthyridine structure enhance its potency against cancer cell lines by inhibiting key signaling pathways such as the c-Met pathway .

Antimicrobial Properties

The incorporation of trifluoromethyl groups in heterocyclic compounds often leads to enhanced antimicrobial activity. The trifluoromethyl group increases lipophilicity and metabolic stability, making these compounds more effective against bacterial strains . The specific compound may exhibit broad-spectrum antibacterial activity due to its structural features.

Neurological Applications

Compounds with naphthyridine structures have been investigated for their neuroprotective effects. They may interact with neurotransmitter systems or inhibit enzymes associated with neurodegenerative diseases. The potential of this compound as a therapeutic agent for conditions like Alzheimer's disease is an area of ongoing research .

Synthesis Pathways

The synthesis of butanedioic acid derivatives typically involves several steps:

  • Formation of the Naphthyridine Core : The synthesis begins with the preparation of the naphthyridine scaffold through cyclization reactions involving pyridine derivatives and appropriate reagents such as acetic anhydride or phosphorous oxychloride.
  • Substitution Reactions : Subsequent substitution reactions introduce various functional groups (e.g., trifluoromethyl and methoxyoxan) onto the naphthyridine core, enhancing its biological activity.
  • Final Coupling with Butanedioic Acid : The final step involves coupling the modified naphthyridine with butanedioic acid via amide or ester linkages to yield the target compound.

Case Study 1: Antitumor Activity

A study published in Medicinal Chemistry demonstrated that a series of 1,6-naphthyridine derivatives exhibited significant cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 7 and 8 positions of the naphthyridine ring were crucial for enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

In a recent investigation into antimicrobial efficacy, a derivative of butanedioic acid containing a naphthyridine scaffold was tested against various bacterial strains. Results indicated that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Key Features Molecular Weight Functional Groups Applications / Findings Source Evidence
Target Compound Butanedioic acid + naphthyridine-methanone + cyclopentyl-propan-2-yl group Not specified Trifluoromethyl, methoxyoxan, ester Hypothesized: Pharmaceuticals Inferred
Butanedioic acid, sulfo-, 1,4-bis(perfluoroalkyl) esters (e.g., [54950-05-9]) Perfluorinated alkyl chains + sulfonic acid esters ~800–1,200 Sulfonate, fluorinated alkyls Surfactants, coatings, industrial fluids
(4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone Azepane + pyrido-pyrimidine + methoxyphenyl methanone 443.54 Methanone, heterocycles Pharmaceutical intermediates
3-Methylbutanoic acid Short-chain branched carboxylic acid 102.13 Carboxylic acid Flavor compounds, fermentation products

Key Findings:

Perfluorinated Butanedioic Acid Esters () :

  • Feature sulfonic acid groups and long perfluoroalkyl chains, enhancing thermal/chemical stability.
  • Used in industrial applications (e.g., surfactants), contrasting with the target compound’s likely biological focus .
  • Environmental concerns due to persistence of perfluorinated groups.

Differ in substituents: ’s compound uses azepane and methoxyphenyl groups, whereas the target employs naphthyridine and cyclopentyl-propan-2-yl moieties .

Short-Chain Carboxylic Acids (): Butanedioic acid and 3-methylbutanoic acid are simpler, naturally occurring acids with roles in flavor chemistry (e.g., cheese, honey) . The target compound’s trifluoromethyl and naphthyridine groups likely confer higher bioactivity but lower biodegradability.

Research and Industrial Implications

  • Pharmaceutical Potential: The naphthyridine-trifluoromethyl motif is prevalent in drug candidates (e.g., antiviral or anticancer agents). Synergistic effects with the cyclopentyl group could enhance target binding .
  • Synthetic Challenges : Complex stereochemistry and fluorine incorporation require advanced techniques, such as phosphoramidite chemistry () or fluorinated reagent strategies.
  • Environmental Considerations : Fluorinated groups (e.g., trifluoromethyl) may raise regulatory scrutiny, akin to perfluorinated esters in .

Biological Activity

Butanedioic acid, commonly known as succinic acid, is a dicarboxylic acid with significant biological activity and industrial applications. The compound in focus, butanedioic acid; [3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone , represents a complex derivative of butanedioic acid that may exhibit unique biological properties due to its structural modifications.

Chemical Structure and Properties

The compound features multiple functional groups, including a methoxy oxan-4-yl amine and a trifluoromethyl naphthyridine moiety. This complexity suggests potential interactions with various biological targets.

Property Details
Molecular Formula C₁₈H₁₈F₃N₃O₃
Molecular Weight 385.34 g/mol
Solubility Soluble in organic solvents; limited in water
Melting Point Not specified in available literature

Metabolic Role

Butanedioic acid plays a crucial role in the citric acid cycle , functioning as an intermediate that is vital for energy production in aerobic organisms. The derivative's structural modifications may enhance its metabolic interactions or alter its bioavailability.

Enzyme Interactions

Research indicates that butanedioic acid and its derivatives can interact with various enzymes involved in metabolic pathways. Increased levels of succinate have been shown to influence transcription factor activity and gene expression patterns, particularly through inhibition of prolyl hydroxylases (PHDs), which stabilize hypoxia-inducible factor (HIF)1α. This stabilization can lead to altered cellular responses under hypoxic conditions, potentially influencing cancer progression and metabolic disorders .

Antitumor Activity

A study on related naphthyridine derivatives highlighted their potential as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC). The unique structure of the butanedioic acid derivative may provide similar antitumor properties by modulating signaling pathways associated with tumor growth .

Case Studies

  • FGFR4 Inhibition : A recent investigation into naphthyridine analogues demonstrated their effectiveness against HCC cell lines, suggesting that derivatives of butanedioic acid may also exhibit selective cytotoxicity against cancer cells by targeting specific receptors .
  • Metabolic Pathway Modulation : Research has shown that butanedioic acid can alter metabolic fluxes within the citric acid cycle, impacting energy production and cellular respiration. This modulation is critical for understanding its role in metabolic diseases .

Research Findings

Recent studies have focused on the dual role of butanedioic acid as both a metabolic intermediate and a therapeutic agent. Its ability to influence gene regulation through epigenetic mechanisms has been documented, indicating its potential use in treating metabolic disorders and cancers .

Q & A

Q. Basic Research Focus

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+^+ within 3 ppm error) .
  • FT-IR spectroscopy : Validate carbonyl (C=O stretch ~1700 cm1^{-1}) and amine (N-H bend ~1550 cm1^{-1}) groups .
  • 2D NMR (COSY, HSQC) : Resolve cyclopentyl stereochemistry and naphthyridinone aromaticity .

Data Contradiction Tip : Discrepancies in 13C^{13}\text{C}-NMR shifts (e.g., unexpected deshielding) may indicate incorrect regiochemistry, necessitating re-synthesis .

How can AI-driven simulations optimize reaction conditions for scaled synthesis?

Q. Advanced Research Focus

  • COMSOL Multiphysics integration : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics using Arrhenius parameters .
  • Machine learning (TensorFlow/PyTorch) : Train models on historical yield data to predict optimal temperatures (e.g., 60–80°C for amide coupling) .
  • Real-time HPLC-AI feedback : Adjust catalyst loading (e.g., Pd/C or Ni-based) to minimize side-product formation .

What theoretical frameworks guide hypothesis generation for its bioactivity?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) : Compare with 2-(3,4,5-trimethoxybenzyl)butanedioic acid derivatives, noting enhanced solubility from the methoxyoxan group .
  • Network pharmacology : Map putative targets (e.g., COX-2, PI3K) using databases like ChEMBL or BindingDB, followed by pathway enrichment analysis (KEGG/GO) .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., trifluoromethyl vs. chlorine) to anti-inflammatory activity .

How to resolve contradictions in observed vs. predicted bioactivity data?

Q. Methodological Approach

  • Dose-response reassessment : Test across broader concentration ranges (nM to μM) to identify non-linear effects .
  • Metabolite screening : Use LC-MS/MS to detect in situ degradation products (e.g., hydrolyzed methoxyoxan) that may alter activity .
  • Crystallography : Resolve X-ray structures of target-ligand complexes to validate docking hypotheses .

What are the best practices for designing stability studies under physiological conditions?

Q. Basic Research Focus

  • pH stability assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2), monitoring degradation via UV-Vis (λ = 260 nm for naphthyridinone) .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C suggests suitability for solid formulations) .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) to assess photolytic stability .

How to integrate this compound into a broader medicinal chemistry research program?

Q. Advanced Research Focus

  • Fragment-based drug design : Use the cyclopentyl-methanone core as a scaffold for hybrid analogs (e.g., substituting trifluoromethyl with sulfonamide groups) .
  • In vivo PK/PD modeling : Correlate plasma half-life (t1/2_{1/2}) from rodent studies with QSAR predictions .
  • Collaborative validation : Cross-reference bioassay data with public repositories (e.g., PubChem BioAssay) to benchmark against known inhibitors .

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